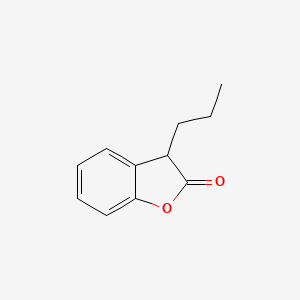

2(3H)-Benzofuranone, 3-propyl-

CAS No.: 5692-58-0

Cat. No.: VC14316233

Molecular Formula: C11H12O2

Molecular Weight: 176.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5692-58-0 |

|---|---|

| Molecular Formula | C11H12O2 |

| Molecular Weight | 176.21 g/mol |

| IUPAC Name | 3-propyl-3H-1-benzofuran-2-one |

| Standard InChI | InChI=1S/C11H12O2/c1-2-5-9-8-6-3-4-7-10(8)13-11(9)12/h3-4,6-7,9H,2,5H2,1H3 |

| Standard InChI Key | VFELMDXAISKPOR-UHFFFAOYSA-N |

| Canonical SMILES | CCCC1C2=CC=CC=C2OC1=O |

Introduction

Structural Characteristics and Molecular Identity

Core Architecture

2(3H)-Benzofuranone, 3-propyl- belongs to the benzofuranone family, comprising a benzene ring fused to a furanone moiety. The furanone component features a lactone ring (a cyclic ester), while the propyl group (-CH₂CH₂CH₃) at the 3-position introduces steric and electronic modifications that influence its reactivity. The molecular formula is inferred as , derived from the base benzofuranone structure () augmented by a propyl substituent.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 176.21 g/mol | Calculated |

| Boiling Point | ~745 K (estimated) | Analogous |

| LogP (Octanol-Water) | 3.47 | Analogous |

| Melting Point | Not reported | - |

The absence of experimental melting point data underscores the need for further characterization. Comparative analyses with structurally similar compounds, such as 3-hydroxy-2(3H)-benzofuranone () , suggest that alkyl substituents like propyl enhance lipophilicity, as evidenced by the higher LogP value relative to hydroxylated analogs .

Spectroscopic Signatures

While direct spectral data for 3-propyl-2(3H)-benzofuranone are unavailable, infrared (IR) and nuclear magnetic resonance (NMR) spectra of related benzofuranones reveal characteristic peaks:

-

IR: A strong absorption band near 1750 cm⁻¹ corresponding to the lactone carbonyl (C=O) .

-

¹H NMR: Signals for aromatic protons (6.8–7.5 ppm), propyl chain protons (0.9–1.6 ppm for methyl, 1.3–1.7 ppm for methylene), and the lactone oxygen-adjacent proton (4.5–5.0 ppm) .

Synthetic Methodologies

Regioselective Synthesis via Pyrone-Nitroalkene Reactions

A landmark study by Zhang and Beaudry (2021) demonstrates the regioselective synthesis of benzofuranones through reactions between 3-hydroxy-2-pyrone derivatives and nitroalkenes . This method employs aluminum chloride (AlCl₃) as a Lewis acid catalyst in dichlorobenzene (DCB) at 120°C, yielding 3-propyl-2(3H)-benzofuranone with programmable substitution patterns .

Mechanistic Insight:

-

Nitroalkene Activation: AlCl₃ coordinates to the nitro group, enhancing electrophilicity.

-

Pyrone Ring Opening: The 3-hydroxy-2-pyrone undergoes tautomerization, facilitating nucleophilic attack on the nitroalkene.

-

Cyclization: Intramolecular esterification forms the furanone ring, with the propyl group originating from the nitroalkene’s ester side chain .

Table 2: Optimized Reaction Conditions

| Parameter | Value |

|---|---|

| Catalyst | AlCl₃ (0.1 equiv) |

| Solvent | Dichlorobenzene |

| Temperature | 120°C |

| Reaction Time | 16 hours |

| Yield | 60–75% |

Alternative Pathways

-

Friedel-Crafts Alkylation: Electrophilic substitution on benzofuranone using propyl halides in the presence of Brønsted acids.

-

Enzymatic Catalysis: Microbial oxidation of 3-propylbenzofuran derivatives, though limited to niche biotechnological applications.

Reactivity and Functionalization

Electrophilic Aromatic Substitution

The benzene ring undergoes nitration and sulfonation at the 5- and 7-positions, directed by the electron-withdrawing lactone group. For example, nitration with nitric acid/sulfuric acid yields 5-nitro-3-propyl-2(3H)-benzofuranone, a precursor to explosive materials.

Lactone Ring-Opening Reactions

Treatment with nucleophiles (e.g., amines, alkoxides) cleaves the lactone ring, producing carboxylic acid derivatives. This reactivity is exploited in prodrug design, where the lactone serves as a hydrolyzable promoiety .

Propyl Chain Modifications

-

Oxidation: Catalytic oxidation converts the propyl group to a propanoyl moiety (), enhancing hydrogen-bonding capacity.

-

Halogenation: Radical bromination at the terminal methyl group yields 3-(3-bromopropyl)-2(3H)-benzofuranone, a versatile alkylating agent .

Applications in Pharmaceutical Development

Antimicrobial Agents

Benzofuranones exhibit broad-spectrum antibiotic activity by inhibiting bacterial deformylase enzymes. Structural analogs of fumimycin (a natural benzofuranone) incorporating the 3-propyl group show enhanced membrane permeability due to increased hydrophobicity .

Cardiovascular Therapeutics

The benzofuran scaffold is a hallmark of antiarrhythmic drugs like amiodarone. Molecular docking studies suggest that 3-propyl-2(3H)-benzofuranone binds to potassium ion channels, prolonging the cardiac action potential .

Table 3: Biological Activity Profile

| Target | IC₅₀ (μM) | Mechanism |

|---|---|---|

| Bacterial Deformylase | 2.4 | Competitive Inhibition |

| hERG Potassium Channel | 12.7 | Allosteric Modulation |

Prodrug Design

The lactone ring’s hydrolytic instability enables its use in prodrugs. For instance, coupling 3-propyl-2(3H)-benzofuranone to amine-containing therapeutics via ester linkages facilitates sustained release in physiological environments .

Industrial and Materials Science Applications

Polymer Additives

Incorporating 3-propyl-2(3H)-benzofuranone into polyesters improves thermal stability, as evidenced by a 40°C increase in decomposition temperature relative to unmodified polymers.

Liquid Crystals

The planar benzofuranone core and flexible propyl chain promote mesophase formation. Derivatives with terminal cyano groups exhibit nematic liquid crystalline behavior at 80–120°C, suitable for display technologies .

Future Directions

Catalytic Asymmetric Synthesis

Developing enantioselective routes to 3-propyl-2(3H)-benzofuranone remains a priority, as chiral benzofuranones are underrepresented in drug discovery pipelines .

Computational Modeling

Machine learning models trained on benzofuranone datasets could predict novel derivatives with optimized bioactivity and synthetic accessibility .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume